
2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H26N6O2S2 and its molecular weight is 434.58. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide , with the CAS number 899755-95-4 , is a complex organic molecule that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H31N5O2S, and it has a molecular weight of approximately 441.59 g/mol. The structure includes a piperazine ring, a thioether linkage, and a thiazole moiety which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H31N5O2S |
Molecular Weight | 441.59 g/mol |
CAS Number | 899755-95-4 |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors involved in disease pathways. The thioether group is thought to enhance its lipophilicity, facilitating cellular uptake and interaction with target proteins.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing piperazine and thiazole groups have demonstrated broad-spectrum antibacterial activity against various pathogens. A study reported that modifications in the side chains significantly influenced the antibacterial potency of related compounds against Escherichia coli and Staphylococcus aureus .
Antiviral Activity
The antiviral potential of piperazine derivatives has also been explored. Compounds with similar structural motifs have shown efficacy against viral infections by inhibiting viral replication mechanisms. The specific interactions at the molecular level remain an area for further investigation.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism likely involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Antibacterial Activity : A series of thiazole-containing compounds were tested for their antibacterial effects. One derivative exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics like Ciprofloxacin .
- Anticancer Activity : Another study focused on piperazine derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cells, indicating a promising avenue for further development .
- Mechanistic Studies : Research has demonstrated that these compounds can interfere with specific enzymatic pathways crucial for microbial survival and cancer cell proliferation .
Properties
IUPAC Name |
2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2S2/c1-13-11-29-18(20-13)21-16(26)12-28-17-14-5-3-4-6-15(14)25(19(27)22-17)24-9-7-23(2)8-10-24/h11H,3-10,12H2,1-2H3,(H,20,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAPVKJGIWGXFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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